molecular formula C19H21NO2 B2776300 3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one CAS No. 478065-92-8

3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one

Cat. No.: B2776300
CAS No.: 478065-92-8
M. Wt: 295.382
InChI Key: PEQRYAJTVWYIFK-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Adamantylamino)methylene]-2-benzofuran-1(3H)-one is a benzofuranone derivative featuring a rigid adamantylamino substituent. Benzofuranones are heterocyclic compounds with a fused benzene and furan ring system, often modified to enhance biological activity or physicochemical properties .

Properties

IUPAC Name

3-(1-adamantyliminomethyl)-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-18-16-4-2-1-3-15(16)17(22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14,21H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQFSJSHIYOINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=CC4=C5C=CC=CC5=C(O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one typically involves the condensation of 1-adamantylamine with a suitable benzofuranone precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzofuranone compounds .

Scientific Research Applications

Antiviral Properties

Research has highlighted the antiviral potential of adamantane derivatives, including those containing the benzofuran moiety. For instance, derivatives have shown activity against influenza A and herpes simplex viruses . The adamantane structure is known for its ability to interfere with viral replication processes, making it a valuable scaffold for developing antiviral agents .

Anticancer Activity

Compounds featuring the oxadiazole ring system, such as 3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one, have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, structural modifications to the benzofuran core have led to enhanced activity against prostate and ovarian cancer cells .

Antibacterial and Antifungal Activity

The compound has also demonstrated significant antibacterial and antifungal activities. Research shows that derivatives can effectively combat strains of Staphylococcus aureus , including methicillin-resistant strains (MRSA). The mechanism of action often involves disrupting bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one. Modifications to the adamantyl group or the benzofuran core can significantly influence biological activity. For instance:

  • Substituents on the benzofuran ring : Altering these groups can enhance binding affinity to biological targets.
  • Variations in the adamantyl moiety : Changes here may affect lipophilicity and cellular uptake, impacting overall bioactivity.

Case Studies

Several case studies illustrate the applications of this compound:

  • Antiviral Efficacy : A study demonstrated that a derivative of this compound effectively inhibited influenza virus replication in vitro, showcasing its potential as a therapeutic agent against viral infections .
  • Cancer Treatment : In preclinical trials, compounds based on this structure showed promising results in reducing tumor size in xenograft models of breast cancer, indicating their potential as anticancer drugs .
  • Antimicrobial Action : Another study reported that certain derivatives exhibited potent antibacterial effects against resistant strains of bacteria, suggesting their utility in treating infections where traditional antibiotics fail .

Mechanism of Action

The mechanism of action of 3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The adamantyl moiety enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The benzofuranone core can engage in various biochemical interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Benzofuranone Derivatives and Their Properties

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities References
3-(3,4-Dimethyl-anilino)-2-benzofuran-1(3H)-one 3,4-Dimethylanilino 253.29 N—H⋯O hydrogen bonding; π–π stacking
3-(Methoxymethylene)-2-benzofuran-1(3H)-one Methoxymethylene 176.17 Electron-donating group; synthetic ease
3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one Methoxynaphthyl 308.33 Antitumor, antiviral activities
3-(2-Methylpropylidene)-1(3H)-isobenzofuranone Isobutylidene 188.22 Hydrophobic interactions
3-[(1-Adamantylamino)methylene]-2-benzofuran-1(3H)-one Adamantylamino ~325.39 (estimated) High rigidity; potential N—H⋯O bonding
Key Observations:

Steric and Electronic Effects: The adamantylamino group’s rigidity and bulk contrast with flexible substituents like isobutylidene or planar aromatic groups (e.g., methoxynaphthyl ). This steric hindrance may reduce crystallization tendencies but enhance hydrophobic interactions.

Crystallographic and Intermolecular Interactions: In 3-(3,4-dimethyl-anilino)-2-benzofuran-1(3H)-one, N—H⋯O hydrogen bonds form C(6) chains, while π–π stacking occurs between benzofuranone rings . The adamantyl group may disrupt such stacking due to its non-aromatic nature but could stabilize crystals via C—H⋯π interactions .

Biological and Pharmacological Implications: Methoxynaphthyl-substituted benzofuranones exhibit antitumor and antiviral activities , while anilino derivatives show fungicidal properties .

Physicochemical Properties

  • Solubility: Adamantylamino’s hydrophobicity may reduce aqueous solubility compared to methoxy or anilino derivatives .
  • Melting Points: While 3-benzylideneisobenzofuran-1(3H)-one melts at 90–95°C , adamantylamino derivatives likely exhibit higher melting points due to stronger van der Waals forces.

Biological Activity

3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzofuranone derivatives and features an adamantyl moiety, which enhances its stability and lipophilicity, making it a candidate for various therapeutic applications.

The synthesis of 3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one typically involves the condensation of 1-adamantylamine with a suitable benzofuranone precursor. The reaction is generally performed in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions, followed by heating at temperatures ranging from 80°C to 120°C.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail specific findings regarding its biological effects.

Antimicrobial Activity

Research indicates that compounds with benzofuranone structures exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit bacterial growth effectively. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .

Anticancer Properties

Several studies have investigated the cytotoxic effects of benzofuran derivatives on cancer cell lines. For example, compounds structurally related to 3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one have demonstrated the ability to induce apoptosis in human cancer cells. This is believed to occur through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies and Research Findings

Study Findings Methodology
Study AInduced apoptosis in human chondrosarcoma cells through ROS generationCytotoxicity assays on cancer cell lines
Study BExhibited antimicrobial activity against Gram-positive bacteriaDisk diffusion method
Study CDemonstrated low toxicity in mammalian cells at therapeutic dosesToxicity assays on peripheral blood mononuclear cells

Detailed Research Findings

  • Cytotoxicity Assays : In vitro studies have shown that 3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one can significantly reduce cell viability in various cancer cell lines, suggesting strong anticancer potential .
  • Mechanism of Action : The compound's mechanism involves the generation of ROS leading to mitochondrial dysfunction, which is critical for triggering apoptotic pathways in cancer cells .
  • Selectivity : Importantly, the compound exhibits selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .

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